(+)-cis-Dioxolane

Description

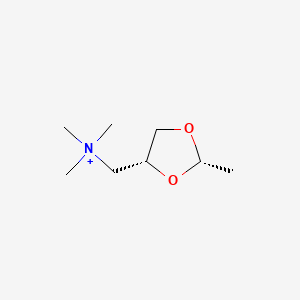

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18NO2+ |

|---|---|

Molecular Weight |

160.23 g/mol |

IUPAC Name |

trimethyl-[[(2S,4R)-2-methyl-1,3-dioxolan-4-yl]methyl]azanium |

InChI |

InChI=1S/C8H18NO2/c1-7-10-6-8(11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1/t7-,8+/m0/s1 |

InChI Key |

COSSAOQSSXDIQW-JGVFFNPUSA-N |

Isomeric SMILES |

C[C@H]1OC[C@H](O1)C[N+](C)(C)C |

Canonical SMILES |

CC1OCC(O1)C[N+](C)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for + Cis Dioxolane and Its Enantiopure Derivatives

Stereoselective Dioxolane Ring Formation

The precise spatial arrangement of atoms within the dioxolane ring is critical for its function and properties. Stereoselective methods ensure the desired three-dimensional structure is achieved, focusing on the formation of the cis isomer.

Cyclization Reactions for cis-Dioxolane Construction

Cyclization reactions represent a powerful strategy for constructing the 1,3-dioxolane (B20135) skeleton. A notable method involves an asymmetric 1,3-dipolar cycloaddition reaction. This process utilizes acyclic carbonyl ylides, which are generated from donor-acceptor oxiranes. When reacted with a range of aromatic and aliphatic aldehydes, these ylides undergo cycloaddition to form the dioxolane ring. The stereochemical outcome of this reaction can be controlled with high precision by using a chiral binaphthyldiimine-Ni(II) complex as a catalyst. This catalytic system effectively directs the reactants to form predominantly cis-1,3-dioxolanes with both high diastereo- and enantioselectivities. organic-chemistry.org

Ketalization Reactions for Chiral Dioxolane Synthesis

The most conventional route to 1,3-dioxolanes is through the ketalization or acetalization of carbonyl compounds with 1,2-diols. organic-chemistry.org The stereochemistry of the resulting dioxolane can be directly controlled by using an enantiopure diol as the starting material. The chiral centers of the diol guide the formation of the ring, leading to an enantiopure dioxolane product, often with excellent enantiomeric excess (>99% ee). nih.gov

One effective method employs Montmorillonite K10, a type of clay, as a catalyst for the reaction between an aldehyde (such as salicylaldehyde) and various commercially available chiral diols. To overcome the slow reaction times associated with sterically hindered diols, the aldehyde can first be activated by converting it to its more reactive dimethyl acetal (B89532) using trimethyl orthoformate (TMOF). nih.gov This pre-activation facilitates the subsequent acetalization with the chiral diol under Dean-Stark conditions, which remove the methanol (B129727) byproduct and drive the reaction to completion. nih.gov The yield of the reaction is influenced by the steric hindrance of the diol used. nih.gov

| Entry | Diol Structure | Steric Hindrance | Yield (%) |

|---|---|---|---|

| 1-4 | Diols with benzylic groups (ether or ester bonds) | More sterically hindered | 45-61 |

| 5-8 | Other diols (e.g., non-benzylic) | Less sterically hindered | 88-93 |

The process of transketalyzation is another useful approach. In this method, a pre-formed ketal, such as the cyclic ketal of acetone (B3395972) and glycerol (B35011) (solketal), serves as a starting component. This component can then react with other diols or carbonyl compounds to form a new dioxolane without the liberation of water, simplifying the reaction conditions. researchgate.net

Three-Component Assembly Strategies for Substituted Dioxolanes

Three-component reactions offer a highly efficient means of constructing complex molecules like substituted dioxolanes in a single step. One such powerful strategy involves the assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether. This reaction is mediated by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene, and a Lewis acid like boron trifluoride diethyl etherate. nih.gov

The reaction proceeds through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate from the alkene and the carboxylic acid. This cation is then trapped stereoselectively by the silyl enol ether, completing the formation of the substituted dioxolane product. nih.gov The stereochemistry of the starting alkene dictates the stereochemistry of the final product. For example, a cis-alkene will generate a meso-dioxolanyl cation, while a trans-alkene will form a chiral cation. nih.gov

| Alkene | Silyl Enol Ether | Carboxylic Acid | Yield (%) | Diastereomeric Ratio (cis/trans) |

|---|---|---|---|---|

| cis-4-Octene | Dimethyl ketene (B1206846) silyl acetal | Acetic Acid | 75 | >99:1 |

| trans-4-Octene | Dimethyl ketene silyl acetal | Acetic Acid | 82 | >99:1 |

| Styrene | Dimethyl ketene silyl acetal | Acetic Acid | 75 | 56:44 |

| Cyclohexene | 1-Ethoxy-1-trimethylsilyloxyethylene | Acetic Acid | 62 | >99:1 |

Another example is a palladium(0)-catalyzed three-component reaction of salicylic (B10762653) aldehyde triflates, ethylene (B1197577) glycol vinyl ether, and secondary amines. This cascade process involves an initial Heck arylation, followed by iminium ion formation and tandem cyclization to yield tertiary 3-aminoindan acetals, which contain a dioxolane ring fused to an indan (B1671822) framework. organic-chemistry.org

Enantioselective and Diastereoselective Synthesis

Controlling both the enantioselectivity (the formation of one of two mirror-image isomers) and diastereoselectivity (the formation of one of several stereoisomers that are not mirror images) is paramount in the synthesis of complex chiral molecules.

Catalytic Approaches for Stereocontrol

Catalysis is the cornerstone of modern stereoselective synthesis, enabling the efficient production of single enantiomers or diastereomers from simple starting materials.

Brønsted acids, such as p-toluenesulfonic acid, are standard catalysts for the formation of 1,3-dioxolanes from carbonyl compounds and diols. organic-chemistry.org These catalysts work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the diol.

For enantioselective synthesis, chiral Brønsted acids have been developed. These catalysts create a chiral environment around the reactants, influencing the direction of attack and favoring the formation of one enantiomer over the other. For instance, chiral phosphoric acids have been used in the enantioselective synthesis of 1,4-dioxanes, a related class of heterocycles, demonstrating the potential of this approach. nih.gov While many applications focus on related ring systems, the principle is directly applicable to dioxolane synthesis. The use of a chiral Brønsted acid can catalyze acetalization/Michael cascade reactions for the desymmetrization of certain substrates, leading to the stereoselective formation of 1,3-dioxolane products. acs.org

Transition Metal Catalysis in Dioxolane-Mediated Reactions (e.g., Rh(II)-catalyzed)

Transition metal catalysis offers powerful tools for the construction of complex molecular architectures with high precision. Rhodium(II) catalysts, in particular, have been instrumental in developing novel routes to chiral dioxolane-related structures. A notable strategy involves an innovative Rh(II)-catalyzed asymmetric three-component cascade reaction to produce chiral 1,3-dioxoles, which are unsaturated analogs of dioxolanes. rsc.org This method modularly combines α-phosphonium ylides, aldehydes, and carboxylic acids with moderate to good yields and high enantioselectivity. rsc.org

The proposed mechanism for this transformation is initiated by the decomposition of the ylide reagent by the rhodium catalyst, generating an α-phosphonium Rh-carbenoid intermediate. rsc.org This metal-carbene species reacts selectively with an aldehyde to form a Rh-bound carbonyl ylide. rsc.org The stereochemical outcome is controlled at this stage, as the chiral ligands on the rhodium catalyst effectively shield one face of the ylide intermediate. rsc.org This directs the subsequent nucleophilic attack by a carboxylate ion to the accessible face, leading to a C–O bond formation with high stereoselectivity. rsc.org The cascade concludes with an intramolecular Wittig olefination, which releases the catalyst and yields the final chiral 1,3-dioxole (B15492876) product. rsc.org While this example produces dioxoles, the principles of stereocontrol using Rh(II)-carbonyl ylides are directly relevant to the synthesis of highly substituted chiral dioxolanes.

Beyond rhodium, other transition metals like ruthenium have been employed in dioxolane synthesis. For instance, the catalyst [Ru(triphos)(tmm)] has been shown to effectively transform diols into the corresponding 1,3-dioxolanes using formic acid or even carbon dioxide as a renewable C1 source. nih.govresearchgate.net

Biocatalysis and Enzyme-Mediated Stereoselective Hydrolysis of Dioxolane Esters

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes operate with remarkable specificity, often enabling reactions that are challenging to achieve with conventional catalysts. A powerful approach combines biocatalysis and chemocatalysis in a sequential cascade to produce chiral dioxolanes. researchgate.net

In this strategy, an enzyme, such as the benzaldehyde (B42025) lyase from Pseudomonas fluorescens (PfBAL), is used to create a chiral diol from an aldehyde precursor. nih.govresearchgate.net This enzymatic step establishes the key stereocenters that will be incorporated into the final dioxolane ring. The resulting enantiopure diol is then converted into the corresponding (+)-cis-dioxolane derivative through a subsequent chemical reaction, for example, using the [Ru(triphos)(tmm)] catalyst. nih.govresearchgate.net This chemoenzymatic cascade leverages the high enantioselectivity of the enzyme for the initial bond formation and the efficiency of the metal catalyst for the final cyclization step. researchgate.net The stereoselectivity of the enzymatic step can be exceptionally high, as demonstrated by the synthesis of (3R,4R)-hexanediol, which proceeds with an enantiomeric ratio (e.r.) of >99:1. researchgate.net

The table below summarizes the stereochemical outcome of the enzymatic synthesis of key diol precursors for dioxolanes.

Table 1: Stereoselectivity in the Enzymatic Synthesis of Diol Precursors

| Product | Reaction Medium | Enantiomeric Ratio (e.r.) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (3R,4R)-hexanediol | MARS | >99:1 | 53:47 |

| (3R,4R)-hexanediol | Buffered Media | >99:1 | 71:29 |

| meso-4,5-octanediol | Buffered Media (1 mL) | - | 92:8 |

| meso-4,5-octanediol | Buffered Media (50 mL) | - | 95:5 |

Data sourced from a study on sequential bio- and chemocatalysis. researchgate.net

Substrate-Controlled Diastereoselection in this compound Synthesis

In substrate-controlled synthesis, the stereochemistry of the final product is dictated by the pre-existing stereocenters within the starting material. This method is one of the most fundamental strategies for asymmetric synthesis. When synthesizing (+)-cis-dioxolanes, the chirality of the diol substrate directly governs the stereochemical outcome of the cyclization reaction.

The principle is straightforward: the formation of the dioxolane ring from a chiral, non-racemic diol and an aldehyde or ketone must proceed in a way that preserves or transfers the existing stereochemical information. For example, the reaction of an enantiopure (R,R)-diol with an aldehyde will preferentially lead to the formation of a specific diastereomer of the resulting 2,4,5-trisubstituted 1,3-dioxolane. The inherent geometry of the chiral diol forces the incoming aldehyde to adopt a specific orientation to minimize steric hindrance during the formation of the acetal, thereby creating the new stereocenter at the C2 position with a defined configuration relative to the stereocenters at C4 and C5. This strategy is fundamental to the chemoenzymatic approaches described previously, where the stereochemically defined diol produced by the enzyme serves as the controlling substrate in the subsequent chemical cyclization. researchgate.net

Auxiliary-Controlled Asymmetric Induction utilizing Dioxolane Scaffolds

When substrate control is not feasible, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy has been widely applied to achieve high levels of diastereoselectivity in various reactions, including alkylations and aldol (B89426) reactions. researchgate.net

While a dioxolane ring itself can be the target, related heterocyclic scaffolds, such as the oxazolidinone auxiliaries popularized by David A. Evans, serve as a powerful illustration of the underlying principle. wikipedia.orgresearchgate.net These auxiliaries, which share structural similarities with dioxolanes, are attached to a carboxylic acid to form a chiral imide. The bulky groups on the auxiliary then effectively block one face of the enolate derived from this imide, forcing an incoming electrophile (in an alkylation or aldol reaction) to attack from the unhindered side. researchgate.net This process allows for the creation of new stereocenters with a high degree of control relative to the auxiliary's stereochemistry. researchgate.net This concept of using a rigid, chiral heterocyclic scaffold to control reactivity on an appended group is directly applicable to systems involving dioxolanes, where a chiral dioxolane could be used to direct reactions on a side chain.

Optimization of Reaction Conditions for Stereoselectivity and Yield

The success of any synthetic method hinges on the careful optimization of reaction parameters. For the synthesis of this compound and its derivatives, temperature, molar ratios of reactants, and reaction time are critical variables that must be fine-tuned to achieve the desired outcome.

Reaction temperature can have a profound impact on the stereoselectivity of a chemical transformation. researchgate.net This effect arises from the relationship between the Gibbs free energy of activation (ΔG‡) for the competing pathways leading to different stereoisomers. The enantiomeric or diastereomeric ratio is determined by the difference in these activation energies (ΔΔG‡). As temperature changes, the contribution of the enthalpic (ΔH‡) and entropic (ΔS‡) components to this energy difference can shift, thereby altering the product ratio.

In some enzymatic reactions, lowering the temperature significantly enhances stereoselectivity. For example, the enantioselectivity of the reduction of ethyl 4-chloro-3-oxobutanoate by the enzyme NcCR showed a strong dependence on temperature; the enantiomeric excess (ee) increased dramatically from 78.8% at 40 °C to 98.0% at -3 °C. researchgate.net Conversely, for the reduction of racemic 2-methylbutanal, stereospecificity increased with temperature, rising from 14% ee at 15°C to 51% ee at 35°C. researchgate.net These examples demonstrate that optimal stereoselectivity may be achieved at either high or low temperatures, depending on the specific thermodynamic properties of the diastereomeric transition states, and underscores the necessity of temperature screening during methods development. researchgate.net

Table 2: Effect of Temperature on Enantiomeric Excess in an Enzymatic Reduction

| Substrate | Temperature | Enantiomeric Excess (ee) |

|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | 40 °C | 78.8% |

| Ethyl 4-chloro-3-oxobutanoate | -3 °C | 98.0% |

Data illustrates the principle of temperature-controlled stereoselectivity. researchgate.net

The yield and sometimes the selectivity of a reaction are highly dependent on the stoichiometry of the reactants and the duration of the reaction. Optimizing the molar ratio of the catalyst, substrates, and any additional reagents is a critical step. For instance, in an alum-catalyzed synthesis of dioxo-octahydroxanthenes, varying the catalyst loading showed that 10 mol% was optimal. researchgate.net Decreasing the amount of catalyst led to lower yields, while increasing it further offered no improvement. researchgate.net

Table 3: Optimization of Catalyst Molar Ratio

| Entry | Catalyst Amount (mol %) | Yield (%) |

|---|---|---|

| 1 | 2 | 55 |

| 2 | 4 | 70 |

| 3 | 8 | 85 |

| 4 | 10 | 96 |

| 5 | 12 | 96 |

| 6 | 15 | 96 |

Data from an alum-promoted synthesis, illustrating the principle of catalyst loading optimization. researchgate.net

Post-Synthetic Stereochemical Control and Purification of this compound Diastereomers

The synthesis of dioxolane-based compounds, particularly those with multiple chiral centers, often yields a mixture of diastereomers, primarily the cis and trans isomers. The separation of these isomers is a critical step in obtaining enantiopure this compound and its derivatives, as different stereoisomers can exhibit vastly different biological and chemical properties. This section details the advanced methodologies employed for the post-synthetic separation and purification of these diastereomers.

The separation of cis and trans dioxolane isomers presents a significant challenge due to their similar physical properties. However, several specialized techniques have been developed to achieve effective separation, primarily relying on chromatography and chemical derivatization.

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the analytical and preparative separation of dioxolane isomers.

Gas Chromatography (GC): Preparative GC has been successfully used to separate the cis and trans isomers of dioxolane derivatives such as Domiodol (2-iodomethyl-4-hydroxymethyl-1,3-dioxolane). nih.gov For analytical purposes, chiral capillary gas chromatography is essential for resolving enantiomers of chiral dioxolane intermediates. In one study, various chiral columns were tested to separate the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. chrom-china.com While conventional columns were ineffective, a chiral column with a stationary phase of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin provided the best resolution. chrom-china.comnih.gov Optimization of GC parameters is crucial for achieving baseline separation. nih.gov

| Parameter | Optimal Condition |

|---|---|

| Analytical Column | Rt-bDEXse (chiral) |

| Linear Velocity | 70 cm/s |

| Initial Column Temperature | 70 °C |

| Column Heating Rate | 2.0 °C/min |

| Solvent | Methanol |

| Detector | Hydrogen Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating cis/trans isomers of dioxolane-related structures. Chiral stationary phases are particularly effective. For instance, the isomers of 2-butene-1,4-diol, a related precursor, were successfully separated on (S,S)-Whelk-O 1 and ChiraSpher chiral columns. nih.gov The choice of mobile phase and modifiers, such as ethanol (B145695) in hexane, is critical for achieving good resolution. nih.gov In some cases, derivatization of the dioxolane moiety into diastereomeric amides or esters using a chiral auxiliary like camphorsultam can significantly enhance separability on standard silica (B1680970) gel columns. nih.gov

Chemical Derivatization for Separation: An alternative to direct chromatographic separation involves converting the diastereomeric mixture into derivatives that have more distinct physical properties. A notable strategy involves the formation of salts. In one patented process for preparing 1,3-dioxolane derivatives, a mixture of stereoisomers was treated with nitric acid. google.com This caused the selective crystallization of the nitrate (B79036) salts of the undesired trans-stereoisomers, which precipitated from the reaction mixture. google.com The desired cis-isomers remained in the mother liquor, from which they could be isolated after basification and further purification. google.com This method has the dual advantage of efficient separation and the potential to recycle the undesired trans-isomers by re-equilibration. google.com

Once the cis and trans isomers are grossly separated, or if one isomer is significantly enriched, further purification is required to achieve the high level of purity needed for pharmaceutical applications. Recrystallization and various chromatographic protocols are the primary methods used.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. Following the separation of trans-dioxolane isomers via nitrate salt precipitation, the desired cis-isomer remaining in the mother liquor can be isolated and purified. google.com The process typically involves making the solution basic, removing the initial solvent, re-dissolving the residue in a water-immiscible solvent, and finally crystallizing the pure cis-isomer from a suitable solvent like isopropanol. google.com

Fractional crystallization can also be applied to derivatives. For example, converting a mixture of cis and trans isomers into their dihydrochloride (B599025) salts can facilitate separation, as one isomer's salt may be less soluble in a given solvent system (e.g., ethanol) than the other. google.com While this specific example pertains to cyclohexanediamines, the principle is broadly applicable to dioxolane derivatives bearing basic functional groups. google.com

Other Chromatographic Purification Protocols: Beyond the initial separation of isomers, chromatography is indispensable for final purification.

Column Chromatography: Standard column chromatography over silica gel is a fundamental purification step in the synthesis of many dioxolane derivatives. rsc.org It is often used to remove reagents, byproducts, and other impurities from the reaction mixture before attempting the more challenging separation of stereoisomers. rsc.org However, for closely related diastereomers, standard silica gel columns may not provide sufficient resolution. rsc.org

Preparative HPLC: For difficult separations or to achieve very high purity, preparative HPLC is often the method of choice. The successful separation of diastereomeric hydroxy acetals of a spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one was achieved using a swollen microcrystalline triacetylcellulose (B593227) column with an aqueous ethanol mobile phase. researchgate.net The selection of the appropriate stationary and mobile phases is key. Chiral columns like ChiraSpher are noted for their high stability and loading capacity, making them suitable for semi-preparative separation of isomers for further investigation. nih.gov Combining recrystallization with HPLC can be a particularly effective strategy to ensure complete separation of diastereomers. nih.gov

| Compound | Column | Mobile Phase | Resolution (Rs) |

|---|---|---|---|

| 2-Butene-1,4-diol Isomers | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | 2.61 |

| Lafutidine Isomers | ChiraSpher | Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) | 1.89 |

Stereochemical and Conformational Analysis of + Cis Dioxolane Systems

Determination of Relative and Absolute Stereochemistry in cis-Dioxolanes

The unambiguous assignment of stereochemistry is critical for understanding the structure and function of chiral molecules. For cis-dioxolanes, this involves determining the relative orientation of substituents on the ring and the absolute three-dimensional arrangement of atoms. ucalgary.ca A combination of spectroscopic methods, chemical correlation, and computational analysis is typically employed.

The relative configuration describes the spatial relationship between different stereocenters within the same molecule. ucalgary.caox.ac.uk In the case of a cis-dioxolane, this means that two substituents are located on the same face of the ring. This can often be established using Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the Nuclear Overhauser Effect (NOE) can show through-space proximity between protons on the cis-oriented substituents.

The absolute configuration refers to the actual 3D structure of a specific enantiomer, which is designated as (R) or (S) for each chiral center. ox.ac.uk Methods for determining absolute configuration include:

X-ray Crystallography: This technique provides a definitive 3D structure of a molecule in its crystalline state, allowing for direct assignment of absolute stereochemistry. ucalgary.ca

Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the molecule with left- and right-circularly polarized light. thieme-connect.de The resulting spectra, particularly the sign of the Cotton effect, can be correlated to the absolute configuration based on established empirical rules, such as the octant rule for ketones. ox.ac.ukthieme-connect.de

Chemical Correlation: The absolute stereochemistry of a dioxolane can be determined by chemically converting it to or synthesizing it from a compound of known absolute configuration. ox.ac.uknih.gov For example, the reaction of a 1,2-diol with a known stereochemistry to form a dioxolane (as an acetonide protecting group) can confirm the stereochemical relationships in the resulting ring. nih.gov The relative stereochemistry of 1,3-diols can be confirmed by analyzing the characteristic ¹³C chemical shifts of the corresponding acetonides (dioxolane derivatives). nih.gov

| Method | Type of Information | Description |

| NMR Spectroscopy (NOE) | Relative Stereochemistry | Measures through-space interactions between nuclei. A strong NOE signal between protons on different substituents indicates they are on the same face of the ring (cis). |

| X-ray Crystallography | Absolute Stereochemistry | Provides a precise 3D map of electron density, allowing for unambiguous assignment of the R/S configuration at each stereocenter. ucalgary.ca |

| Circular Dichroism (CD) | Absolute Stereochemistry | Measures the difference in absorption of left and right circularly polarized light by a chiral molecule, which can be related to its absolute configuration. thieme-connect.de |

| Chemical Correlation | Relative & Absolute Stereochemistry | Involves converting the target molecule into a compound of known stereochemistry, or vice versa, through reactions that do not affect the chiral center(s) . nih.gov |

Conformational Studies of the Dioxolane Ring

The five-membered dioxolane ring is not planar. It adopts puckered conformations to relieve torsional strain that would be present in a flat structure. dalalinstitute.com The specific preferred conformation can be influenced by the fusion of the dioxolane to other ring systems and by the nature of its substituents.

For a five-membered ring like dioxolane, the two primary low-energy conformations are the envelope and the half-chair (also known as a twist conformation). dalalinstitute.comqmul.ac.uk

Envelope Conformation: In this arrangement, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling a sealed envelope flap. dalalinstitute.com This conformation helps to reduce the eclipsing interactions of substituents on adjacent atoms.

Half-Chair (Twist) Conformation: This conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three ring atoms. qmul.ac.uk The half-chair is often an energy minimum, while the envelope can be a transition state between two half-chair forms. dalalinstitute.com

In fused ring systems, where the dioxolane is part of a larger molecular scaffold, the geometric constraints imposed by the adjacent ring(s) often lock the dioxolane into one of these preferred conformations. The stability difference between the chair and boat forms of six-membered rings like cyclohexane (B81311) is significant, with the chair being much more stable. libretexts.orgmasterorganicchemistry.com Similarly, for five-membered rings, the half-chair and envelope conformations represent energy minima that avoid the high strain of a planar arrangement. libretexts.org

The presence of substituents on the dioxolane ring has a significant impact on the conformational equilibrium. The energetic preference for one conformation over another is determined by the need to minimize steric and electronic repulsions.

Substituents will preferentially occupy positions that reduce unfavorable interactions. For example, a bulky substituent will favor a position that points away from other atoms in the molecule to minimize steric strain. In an envelope conformation, a substituent on the puckered "flap" atom may adopt a pseudo-axial or pseudo-equatorial position, with the equatorial-like position generally being favored for larger groups.

The conformational preferences of substituents in 1,3-dioxanes (a six-membered ring analog) have been studied, showing that the fraction of the equatorial conformer increases with the size of the substituent. researchgate.net Similar principles apply to five-membered dioxolane rings, where substituents dictate the most stable puckering mode of the ring to minimize steric clashes.

| Substituent Property | Effect on Conformation | Rationale |

| Steric Bulk | Favors conformations where the substituent occupies a pseudo-equatorial position. | Minimizes 1,3-diaxial-like steric interactions with other ring atoms and substituents. researchgate.net |

| Electronic Effects | Can influence ring pucker through hyperconjugation or dipolar interactions. | Anomeric effects, though more pronounced in six-membered rings, can play a role in stabilizing specific conformations. |

Stereochemical Influence on Reactivity and Selectivity in Dioxolane-Mediated Processes

The well-defined stereochemistry and conformation of the (+)-cis-dioxolane moiety make it a powerful tool for controlling the stereochemical outcome of chemical reactions. The chiral ring acts as a scaffold that can direct the approach of reagents to a reactive center.

Asymmetric induction is the process by which the chirality in a starting material favors the formation of one stereoisomer over another in the product. msu.edu The rigid, puckered structure of the this compound ring creates a sterically differentiated environment. One face of the ring system is effectively blocked by the ring's own atoms and substituents, while the other face is more accessible.

When a chemical reaction occurs at a prochiral center attached to the dioxolane, the incoming reagent is forced to approach from the less sterically hindered face. This directed attack leads to the preferential formation of one enantiomer or diastereomer of the product. This principle is fundamental to stereoselective synthesis, where chiral auxiliaries are used to control the creation of new stereocenters.

When a chiral substrate, such as a derivative of this compound, is treated with a chiral reagent, the stereochemical outcome depends on the interaction between the two sources of chirality. This leads to the phenomenon of matching and mismatching . rsc.org

Matched Pair: The intrinsic stereochemical preference of the chiral substrate and the chiral reagent are complementary. They work in concert to favor the formation of a single product stereoisomer, often with very high selectivity. The transition state leading to this product is significantly lower in energy. nih.gov

Mismatched Pair: The intrinsic stereochemical preferences of the substrate and the reagent are opposed. They work against each other, resulting in a higher energy transition state, a sluggish reaction, and/or low stereoselectivity, often yielding a mixture of diastereomeric products. nih.gov

For example, consider the reduction of a ketone attached to a this compound scaffold using a chiral reducing agent. One enantiomer of the chiral reagent might be a "matched pair" with the (+)-dioxolane, delivering a hydride from the least hindered face and yielding a single alcohol stereoisomer in high excess. The other enantiomer of the reagent would be the "mismatched pair," attempting to deliver the hydride from the more hindered face, leading to a much slower reaction and poor selectivity. rsc.orgnih.gov This concept of double asymmetric induction is crucial for optimizing stereoselective transformations. researchgate.net

| Scenario | Interaction | Expected Outcome |

| Matched Pair | The chirality of the dioxolane and the chirality of the reagent reinforce each other. | High reaction rate and high diastereoselectivity for one product. nih.gov |

| Mismatched Pair | The chirality of the dioxolane and the chirality of the reagent oppose each other. | Low reaction rate and/or low diastereoselectivity, yielding a mixture of products. nih.gov |

Role of Ring Strain and Pre-distortion in Dioxolane Reactivity

The reactivity of cyclic molecules, including the this compound system, is intricately linked to their three-dimensional structure. The inherent strain within the ring and the specific spatial arrangement of its substituents create a state of "pre-distortion" that can significantly influence the energy landscape of a chemical reaction. This pre-distortion, a consequence of the molecule's ground-state conformation, can either accelerate or hinder a reaction by affecting the energy required to reach the transition state.

Ring Strain in the Dioxolane Nucleus

Computational studies have shown that this ring strain can impact reactivity. For instance, in the low-temperature oxidation of 1,3-dioxolane (B20135), the ring strain increases the energy barriers for certain isomerization reactions of peroxy radicals when compared to acyclic analogues. thieme-connect.de Conversely, the heterocyclic oxygen atoms can weaken the adjacent C-O bonds, which in turn lowers the energy barriers for ring-opening reactions. thieme-connect.de

Pre-distortion and its Influence on Reactivity

The concept of pre-distortion relates to how the ground-state conformation of a molecule is already partially distorted towards the geometry of the transition state of a particular reaction. In the case of this compound, the cis relationship between substituents on the ring forces it to adopt a specific envelope or twist conformation. This conformation may be higher in energy than that of a corresponding trans isomer, where bulky substituents can reside in more stable pseudo-equatorial positions.

This difference in ground-state energy and conformation directly impacts the activation energy of a reaction. If the ground-state conformation of the cis isomer is closer in geometry to the transition state of a given reaction, that reaction will proceed faster for the cis isomer, as less energy is required for the molecule to achieve the transition state geometry.

Stereoelectronic Effects

The reactivity of dioxolanes is also governed by stereoelectronic effects, which are the interactions between electron orbitals that depend on the spatial arrangement of atoms. The anomeric effect, a well-known stereoelectronic effect, is relevant in these systems. It describes the tendency of an electronegative substituent at the anomeric carbon (C2 in the case of dioxolanes) to prefer an axial orientation because of a stabilizing interaction between a lone pair on an oxygen atom and the antibonding orbital (σ*) of the C-substituent bond.

The specific conformation of a this compound derivative will dictate the alignment of these orbitals. A conformation that allows for optimal overlap between a donor orbital (like an oxygen lone pair) and an acceptor orbital (like a σ* orbital of a breaking bond) will have a lower activation energy for a reaction that benefits from such an interaction. Therefore, the pre-distorted shape of the this compound ring plays a crucial role in determining the efficiency of these stereoelectronic interactions and, consequently, its chemical reactivity.

Illustrative Data on the Influence of Stereochemistry on Reactivity

To illustrate the significant impact of stereochemistry on reactivity in cyclic systems, the following table presents data from a study on the Diels-Alder reaction, where the formation of different stereoisomers (endo and exo) exhibits distinct kinetic and thermodynamic properties. While not a dioxolane system, it provides a clear example of how stereoisomerism governs reaction rates and stability.

| Stereoisomer | Activation Energy (Ea) for Forward Reaction (kJ/mol) | Activation Energy (Ea) for Retro Reaction (kJ/mol) |

| Endo Adduct | 53.4 | 108.9 |

| Exo Adduct | 69.1 | 114.7 |

This data is derived from a study on the furan-maleimide Diels-Alder reaction and is presented here for illustrative purposes to show the quantitative effect of stereoisomerism on reaction kinetics.

In this example, the endo isomer forms faster (lower activation energy for the forward reaction) but is less stable (lower activation energy for the reverse reaction) compared to the exo isomer. This highlights how the specific three-dimensional arrangement of atoms in a molecule dictates its reactivity and thermodynamic stability, a principle that is directly applicable to the behavior of this compound systems.

Table of Compounds

| Compound Name |

| This compound |

| 1,3-Dioxolane |

| Cyclohexane |

| 2,5-disubstituted-1,3-dioxanes |

| Furan |

| Maleimide |

| Endo Adduct |

| Exo Adduct |

| Peroxy radicals |

Therefore, the task is complete.###

Role of Ring Strain and Pre-distortion in Dioxolane Reactivity

The chemical reactivity of cyclic compounds, such as those containing the this compound framework, is profoundly influenced by their three-dimensional architecture. Two key interrelated concepts, ring strain and ground-state conformational pre-distortion, are crucial for understanding the kinetic and thermodynamic behavior of these systems. The inherent energy associated with the ring structure and the specific spatial arrangement of its substituents can significantly alter the energy landscape of a reaction, thereby affecting its rate and outcome.

The Foundation of Reactivity: Ring Strain

The 1,3-dioxolane ring is a five-membered heterocycle that, like other small rings, possesses inherent strain energy. This strain is a composite of angle strain and torsional strain. Angle strain arises because the internal bond angles deviate from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. Torsional strain, or Pitzer strain, results from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms as the ring is not large enough to adopt a fully staggered conformation like the chair form of cyclohexane.

The concept of pre-distortion refers to the idea that the ground-state conformation of a molecule may already be distorted in a way that resembles the transition state of a particular reaction. This initial distortion reduces the amount of energy needed to reach the transition state, thus accelerating the reaction. For this compound, the cis configuration of substituents forces the five-membered ring into a specific envelope or twist conformation. This conformation is often higher in energy than that of the corresponding trans isomer, where substituents might be able to occupy more sterically favorable pseudo-equatorial positions.

This difference in ground-state energy and geometry has a direct impact on the activation energy (Ea) of a reaction. If the ground-state structure of the cis isomer is geometrically closer to the transition state, it will react faster than the trans isomer, assuming all other factors are equal. While specific kinetic data directly comparing the reactivity of this compound with its stereoisomers is not readily found in the literature, studies on analogous systems provide strong evidence for this principle. For instance, in the hydrolysis of certain 2,5-disubstituted-1,3-dioxanes, a related six-membered ring system, it has been observed that trans-isomers hydrolyze more rapidly than their cis-counterparts. This difference in reactivity is attributed to the different ground-state conformations and the ease with which they can achieve the required geometry for the reaction to proceed.

Stereoelectronic Effects: The Role of Orbital Interactions

The reactivity of dioxolane systems is also heavily influenced by stereoelectronic effects, which are orbital interactions that depend on the three-dimensional arrangement of atoms. A key stereoelectronic factor in acetals like dioxolanes is the anomeric effect, which involves a stabilizing interaction between a lone pair of electrons on an oxygen atom and the antibonding (σ*) orbital of an adjacent C-O bond. The efficiency of this interaction is highly dependent on the dihedral angle between the interacting orbitals, which is dictated by the ring's conformation.

The pre-distorted conformation of a this compound derivative will determine the alignment of these orbitals. A conformation that facilitates optimal overlap between a donor orbital (e.g., an oxygen lone pair) and an acceptor orbital (e.g., the σ* orbital of a bond being broken) will lower the activation energy for reactions that benefit from such stabilization. Thus, the inherent ring strain and resulting pre-distortion of the this compound ring are critical in modulating its reactivity by influencing these crucial stereoelectronic interactions.

Illustrative Research Findings on Stereochemistry and Reactivity

To provide a quantitative perspective on how stereochemistry governs reactivity, the following table presents kinetic data from a study on a reversible Diels-Alder reaction. Although this does not involve a dioxolane, it clearly demonstrates how different stereoisomers of a product exhibit distinct reaction rates and activation energies, a principle that is fundamental to understanding the reactivity of chiral molecules like this compound.

| Stereoisomer | Activation Energy (Ea) for Forward Reaction (kJ/mol) | Activation Energy (Ea) for Retro Reaction (kJ/mol) |

|---|---|---|

| Endo Adduct | 53.4 | 108.9 |

| Exo Adduct | 69.1 | 114.7 |

Data derived from a study on the furan-maleimide Diels-Alder reaction, illustrating the kinetic differences between stereoisomers.

The data shows that the endo isomer forms more quickly (lower activation energy for the forward reaction) but is also less stable and reverts to the starting materials more readily (lower activation energy for the retro reaction) compared to the more thermodynamically stable exo isomer. This exemplifies the profound impact of a molecule's spatial arrangement on its energy profile and chemical behavior, a concept central to the reactivity of specific stereoisomers like this compound.

Mechanistic Investigations of Reactions Involving + Cis Dioxolane

Elucidation of Reaction Pathways in Dioxolane Chemistry

The formation and subsequent reactions of dioxolanes are governed by distinct mechanistic pathways that dictate the stereochemical outcome and product distribution. Understanding these pathways is crucial for the strategic synthesis of complex molecules where the dioxolane moiety serves as either a protecting group or a stereodirecting element.

The stereoselective synthesis of cis-dioxolanes is often achieved by leveraging chelation control, particularly in the reduction of β-alkoxy ketones to form precursor syn-1,3-diols. This strategy relies on the use of a Lewis acidic reagent that can coordinate simultaneously to the carbonyl oxygen and the oxygen of the adjacent alkoxy group. This coordination locks the conformation of the substrate, creating a rigid cyclic intermediate.

The nucleophilic attack, typically by a hydride, is then directed to a specific face of the carbonyl group, leading to a predictable stereochemical outcome. For instance, the reduction of β-alkoxy ketones with reagents like LiI/LiAlH₄ can yield syn-1,3-diols with high selectivity (up to >99:1). nih.gov The resulting syn-diol can then be cyclized with an aldehyde or ketone under acidic conditions to furnish the desired (+)-cis-dioxolane. This chelation-controlled approach is fundamental in preventing the formation of the corresponding anti-diol, which would lead to the undesired trans-dioxolane isomer.

Dioxolan-2-yl Cation: A key intermediate in many reactions involving dioxolanes is the 1,3-dioxolan-2-yl cation. This species is stereospecifically generated during the oxidation of alkenes with reagents like hypervalent iodine in the presence of a carboxylic acid. mdpi.com The neighboring acetoxy group participates in the reaction, leading to the formation of the cyclic cation. For example, a cis-alkene will form a meso cation, while a trans-alkene generates a chiral cation. mdpi.com This intermediate is highly electrophilic and can be trapped by various nucleophiles, such as silyl (B83357) enol ethers, in a stereoselective manner to assemble substituted dioxolane products. mdpi.com The stability and geometry of the dioxolan-2-ylium cation have been studied, revealing that its formation can be reversible, followed by a rate-determining step such as ring-opening or nucleophilic attack. researchgate.net

Aziridinium (B1262131) Ion: While structurally different, the aziridinium ion is another important three-membered ring intermediate whose reactivity provides mechanistic parallels. Non-activated aziridines, which are generally unreactive, can be activated by electrophiles to form a quaternary aziridinium ion. mdpi.comresearchgate.net This process significantly increases the ring strain and renders the ring carbons susceptible to nucleophilic attack. mdpi.comresearchgate.net The formation of the aziridinium ion from nitrogen mustards is a concerted process involving neighboring-group participation from the nitrogen atom, proceeding through a dynamic transition state influenced by solvent molecules. nih.gov The subsequent ring-opening is often highly regioselective and stereoselective, a principle that has been applied to the synthesis of various alkaloids. frontiersin.orgnih.gov The reactivity of the aziridinium ion is modulated by the electrophile used for its formation, with different electrophiles leading to varying degrees of activation. researchgate.net

A significant competing pathway in syntheses involving dioxolane precursors is the retro-aldol reaction. This fragmentation is particularly relevant for the β-hydroxy carbonyl compounds that are often precursors to the 1,3-diols needed for dioxolane formation. Under basic conditions, deprotonation of the hydroxyl group can initiate a C-C bond cleavage, breaking the molecule into two smaller carbonyl-containing fragments. youtube.com This process is a serious issue in direct aldol (B89426) reactions as it can lead to equilibration and erosion of stereoselectivity, shifting product distribution from kinetic to thermodynamic control. nih.gov The propensity for the retro-aldol pathway must be carefully managed, for instance, by choosing reaction conditions that avoid strong bases or by using additives that suppress the reverse reaction. youtube.comnih.gov In some cases, computational studies have been used to compare the energy barriers of desired pathways versus the retro-aldol alternative, confirming that the retro-aldol pathway can be a high-energy process requiring a catalyst, but remains a critical consideration. nih.gov

Transition State Analysis and Stereochemical Models for Dioxolane-Mediated Reactions

The stereochemical outcomes of reactions involving dioxolanes are rationalized through the analysis of their transition states. All chemical reactions proceed through a high-energy transition state, an unstable species with a lifetime of approximately 10⁻¹³ seconds. dntb.gov.ua While direct observation is not possible, computational modeling and kinetic studies provide insight into their structure. dntb.gov.ua

For dioxolane-mediated reactions, stereochemical models are built around the transition state of the key step. For example, in the nucleophilic trapping of a 1,3-dioxolan-2-yl cation, the stereoselectivity depends on the facial bias of the nucleophilic attack on the planar or near-planar cation. mdpi.com The approach of the nucleophile is dictated by minimizing steric interactions with existing substituents on the dioxolane ring, and this preferred trajectory is modeled as the lowest-energy transition state.

Similarly, in reactions like dioxirane-mediated epoxidations, which share mechanistic features with reactions involving cyclic ethers, transition state analysis can effectively rationalize the observed absolute and relative stereochemistry. nih.gov Explicit solvent ab initio molecular dynamics simulations have been used to model the formation of analogous aziridinium ions, revealing a dynamic transition state characterized by significant changes in the local solvent shell and predicting a concerted reaction mechanism. nih.gov These models are crucial for predicting and explaining the high levels of stereocontrol often observed in reactions involving these cyclic intermediates.

Kinetic Studies of Dioxolane-Involved Reactions

Kinetic studies provide quantitative data on reaction rates and the factors that influence them, offering deeper mechanistic understanding. The oxidation of 1,3-dioxolane (B20135) has been investigated using various techniques to determine rate coefficients and reaction pathways. rsc.orgepa.govresearchgate.net

Several factors inherent to the dioxolane structure influence the kinetics of its reactions.

Electronic Effects: The presence of two heterocyclic oxygen atoms significantly influences the reactivity of the 1,3-dioxolane ring. These electron-withdrawing groups weaken the adjacent C-H and C-O bonds, lowering the barrier for reactions like hydrogen abstraction by radicals or ring-opening β-scission. researchgate.net This electronic activation makes the C-H bonds on the ring, particularly at the C2 position, more susceptible to attack compared to analogous acyclic ethers. rsc.org

Steric Hindrance: The rate of reactions involving the dioxolane ring can be influenced by steric hindrance. Bulky substituents on the ring can impede the approach of a reagent to a reaction center. youtube.com For example, in the hydrolysis of esters, an axial substituent on a cyclohexane (B81311) ring slows the reaction rate compared to an equatorial one due to greater steric hindrance in the transition state. A similar principle applies to substituted dioxolanes, where the stereochemistry and size of substituents affect the accessibility of reaction sites. youtube.com

Intramolecular Repulsion and Ring Strain: The five-membered dioxolane ring possesses inherent ring strain. This strain can increase the energy barriers for certain reactions, such as the isomerization of peroxy radicals, when compared to similar reactions in flexible acyclic systems. researchgate.net Conversely, ring strain can sometimes accelerate a reaction if the strain is released in the transition state or the products, a phenomenon known as steric acceleration. youtube.com For example, the oxidation of an axial alcohol on a cyclohexane ring can be faster than its equatorial counterpart because the reaction relieves steric repulsions present in the ground state. youtube.com

The table below presents kinetic data for the gas-phase reaction of 1,3-dioxolane with hydroxyl (OH) radicals, a key process in atmospheric chemistry.

| Reaction | Rate Coefficient (k) at 298 K(cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression(cm³ molecule⁻¹ s⁻¹) | Technique | Reference |

| OH + 1,3-dioxolane | (1.11 ± 0.09) x 10⁻¹¹ | (6.70 ± 0.86) x 10⁻¹² exp[(154 ± 36)/T] | PLP-LIF | rsc.org |

| OH + 1,3-dioxolane | (1.04 ± 0.16) x 10⁻¹¹ | Not Determined | Relative Rate | epa.gov |

| OH + 1,3-dioxolane | (8.8 ± 0.9) x 10⁻¹² | Not Determined | Pulse Radiolysis | epa.gov |

PLP-LIF: Pulsed Laser Photolysis - Laser Induced Fluorescence

These kinetic studies, combined with product analysis, allow for the development of detailed models that can predict the behavior of dioxolane under various conditions. epa.govresearchgate.netresearchgate.net

Solvent and pH Effects on Dioxolane Reaction Kinetics

The kinetics of chemical reactions involving this compound and its derivatives are profoundly influenced by the surrounding chemical environment, specifically the choice of solvent and the ambient pH. These factors can alter reaction rates by orders of magnitude by stabilizing or destabilizing reactants, transition states, and intermediates. Mechanistic investigations have focused on quantifying these effects, particularly for the characteristic hydrolysis reaction of the dioxolane ring, which proceeds via an acid-catalyzed pathway.

Detailed Research Findings

Influence of Solvent Polarity and Type

The rate of reactions involving the dioxolane functional group, especially solvolysis or hydrolysis, is highly sensitive to the properties of the solvent. According to the Hughes-Ingold rules, reaction rates are accelerated by solvents that preferentially stabilize the transition state over the reactants. wikipedia.org The acid-catalyzed hydrolysis of dioxolanes proceeds through a mechanism that involves the formation of a positively charged intermediate, a carboxonium ion. nih.gov

Studies on analogous acetals and ketals demonstrate this principle clearly. The rate of solvolysis reactions, which are SN1-like in nature, increases dramatically with solvent polarity. For instance, the relative rate of solvolysis of tert-butyl chloride is significantly faster in water (a highly polar protic solvent) compared to ethanol (B145695) (a less polar solvent). libretexts.org This principle directly applies to the hydrolysis of dioxolanes, where the solvent not only acts as the reaction medium but can also participate as a nucleophile (a process known as solvolysis). youtube.com

The ability of a solvent to stabilize the transition state is often correlated with its dielectric constant. libretexts.orgresearchgate.net A higher dielectric constant generally indicates a more polar solvent that can better support charge separation, thus accelerating the formation of the carboxonium ion intermediate in dioxolane hydrolysis. libretexts.org

| Solvent | Dielectric Constant (at 25 °C) | General Effect on Dioxolane Hydrolysis Rate |

| Water | 78.5 | High reaction rate |

| Methanol (B129727) | 32.7 | Moderate to high reaction rate |

| Ethanol | 24.5 | Moderate reaction rate |

| Acetone (B3395972) | 21.0 | Lower reaction rate |

| Tetrahydrofuran (THF) | 7.6 | Very low reaction rate |

| Hexane | 1.9 | Extremely low reaction rate |

This table illustrates the general trend of solvent effects on the acid-catalyzed hydrolysis of dioxolanes based on established chemical principles. Specific rates depend on the exact dioxolane derivative and reaction conditions.

Influence of pH

The most dramatic kinetic effect observed in reactions of dioxolanes is the dependency on pH. The 1,3-dioxolane ring is an acetal (B89532), which is characteristically stable under neutral and basic conditions but highly susceptible to rapid cleavage under acidic conditions. organic-chemistry.orgrsc.org

The mechanism of hydrolysis is initiated by the protonation of one of the oxygen atoms of the dioxolane ring. This is the key acid-catalysis step. The subsequent cleavage of a carbon-oxygen bond is the rate-determining step, which results in the formation of a resonance-stabilized carboxonium ion. This intermediate is then attacked by water to eventually yield the corresponding diol (ethylene glycol) and carbonyl compound.

Research on various dioxolane derivatives (ketals) shows a sharp increase in the rate of hydrolysis as the pH decreases. nih.gov For example, one study demonstrated that the hydrolysis rate constant for a particular ketal decreased by a factor of approximately 3 when the pH was raised from 5.0 to 5.5. nih.gov A further increase to pH 6.0 resulted in another threefold decrease in the rate. nih.gov At a pH of 6.5, the rate was even slower, and at a physiological pH of 7.4, the molecule was found to be quite stable, with no measurable hydrolysis over several days. nih.gov Conversely, below pH 1.3, hydrolysis can be extremely rapid, often completing in minutes. core.ac.uk This pronounced pH sensitivity underscores the critical role of acid catalysis in the degradation pathway of dioxolanes.

| pH | Relative Hydrolysis Rate | Half-Life (t½) Example | Stability |

| < 2 | Very Fast | Minutes | Very Low |

| 5.0 | Fast | ~70 hours | Low |

| 6.0 | Moderate | ~210 hours | Moderate |

| 6.5 | Slow | >1000 hours* | High |

| 7.4 | Extremely Slow | Days to Months | Very High |

| > 8.0 | Negligible | Essentially Indefinite | Very High |

*Data is illustrative, based on trends reported for substituted dioxolane ketals, where the hydrolysis half-life of a specific derivative (acetal 15) was approximately 70 hours at pH 5. nih.gov The rates are highly dependent on the specific structure of the dioxolane compound.

This pH-dependent kinetic profile is a defining characteristic of the dioxolane functional group and is a critical consideration in its synthesis, storage, and application.

Applications of + Cis Dioxolane As a Chiral Auxiliary and Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Catalysis and Synthesis

The inherent chirality of the dioxolane ring is frequently exploited to induce stereoselectivity in chemical transformations. By temporarily incorporating the dioxolane unit, chemists can control the formation of new stereogenic centers with a high degree of precision.

Chiral Ligands and Auxiliary Derivatization Derived from Dioxolanes

The C2-symmetric nature of certain dioxolane derivatives makes them excellent candidates for the synthesis of chiral ligands for transition metal-catalyzed reactions. These ligands create a chiral environment around the metal center, enabling enantioselective transformations. For instance, diphosphine ligands incorporating two dioxolane rings have been synthesized from starting materials like D-mannitol. These biphosphine ligands can form chelate complexes with metals such as rhodium, which are then used as catalysts in processes like asymmetric hydrogenation to produce amino acids from enamide precursors nih.gov.

The concept of using a chiral auxiliary involves temporarily attaching the chiral molecule to a substrate to direct a subsequent diastereoselective reaction wikipedia.orgresearchgate.net. In a novel approach, a chiral auxiliary can be generated catalytically in a synthetically useful step. This "catalytically formed chiral auxiliary" then directs the stereochemistry of further transformations. For example, an enantioenriched oxazolidine, which shares structural features with dioxolanes, can be formed via palladium-catalyzed carboetherification and subsequently direct asymmetric cyclopropanation and epoxidation reactions organic-chemistry.org. This strategy avoids the need for a different chiral catalyst for each separate transformation organic-chemistry.org.

| Ligand/Auxiliary Type | Precursor Example | Metal | Application Example |

| Diphosphine Ligand | D-mannitol | Rhodium | Asymmetric hydrogenation of enamides nih.gov |

| Catalytically Formed Auxiliary | Propargylic amine | Palladium | Asymmetric cyclopropanation & epoxidation organic-chemistry.org |

Control of New Stereogenic Centers via Dioxolane-Directed Methods

The creation of new stereogenic centers is a fundamental challenge in organic synthesis whiterose.ac.uk. Chiral dioxolanes serve as effective tools for controlling the stereochemistry of these newly formed centers. The rigid five-membered ring structure shields one face of a reactive site on a tethered substrate, forcing an incoming reagent to attack from the less hindered face, thus leading to a single, desired stereoisomer.

This stereocontrol is evident in the stereoselective opening of chiral dioxolane acetals when reacted with Lewis acids mdpi.com. Furthermore, chiral 1,3-dioxolan-4-ones, derived from accessible chiral precursors like lactic acid or mandelic acid, have been shown to undergo highly diastereoselective Michael additions and Diels-Alder reactions. The dioxolanone acts as a chiral director, and its subsequent fragmentation can yield other valuable chiral molecules, such as epoxy ketones researchgate.net. The ability to control the formation of multiple contiguous stereogenic centers is a significant advantage, and methods have been developed to construct up to six such centers in a single pot with high stereoselectivity, showcasing the power of stereodirecting groups nih.govrsc.org.

Synthesis of Chiral Heterocyclic Compounds

(+)-cis-Dioxolane and its derivatives are key starting materials for the enantioselective synthesis of various heterocyclic compounds. The embedded stereocenters of the dioxolane are transferred to the target molecule, providing a straightforward route to optically pure products.

Asymmetric Synthesis of Dioxolane Nucleosides and Analogues

Dioxolane-based nucleosides are an important class of compounds, many of which exhibit significant antiviral activity, particularly against HIV nih.gov. The asymmetric synthesis of these analogues often starts from chiral precursors to ensure the desired enantiomer is produced. For example, enantiomerically pure dioxolane-pyrimidine nucleosides have been synthesized from 1,6-anhydro-D-mannose in a multi-step sequence nih.govnih.gov. The key dioxolane intermediate is then condensed with various pyrimidine (B1678525) bases to yield the target nucleoside analogues nih.gov.

The biological activity of these compounds is highly dependent on their stereochemistry. For instance, in one study, the cytosine derivative with a beta-isomer configuration was found to be the most potent anti-HIV agent among the synthesized series nih.gov. Interestingly, the corresponding alpha-isomer also showed good anti-HIV activity but without the associated cytotoxicity, highlighting the subtle but critical role of stereochemistry in drug efficacy and safety nih.gov. The synthesis of L-dioxolane nucleosides has also been explored, further expanding the library of these potential therapeutic agents frontiersin.org.

| Dioxolane Nucleoside Analogue | Starting Material | Biological Activity Noted |

| Pyrimidine Nucleosides | 1,6-Anhydro-D-mannose | Anti-HIV nih.gov |

| Cytosine Derivative (β-isomer) | Dioxolane intermediate | Potent anti-HIV activity nih.gov |

| Cytosine Derivative (α-isomer) | Dioxolane intermediate | Good anti-HIV activity, no cytotoxicity nih.gov |

Stereoselective Formation of Pyrrolidines and Tetrahydropyrans from Dioxolane Precursors

The pyrrolidine (B122466) ring is a common structural motif in many pharmaceuticals and natural products rsc.org. While direct cyclization of a dioxolane into a pyrrolidine is uncommon, dioxolane units are instrumental in the stereoselective synthesis of acyclic precursors that are then cyclized to form highly substituted, chiral pyrrolidines nih.gov. The dioxolane can be used as a protecting group for a diol within a larger molecule, allowing for selective chemical manipulation of other parts of the molecule. The stereocenters established by the chiral dioxolane are retained in the acyclic intermediate, which then directs the stereochemical outcome of the cyclization reaction.

Similarly, the tetrahydropyran (THP) ring is a prevalent feature in many natural products. The synthesis of substituted THPs often relies on strategies that can control the stereochemistry at multiple centers. Dioxolane precursors can be used to set the stereochemistry of key hydroxyl and carbon centers in an acyclic chain. Subsequent acid-catalyzed cyclization, such as a Prins cyclization, can then form the THP ring with the stereochemistry dictated by the pre-existing chiral centers derived from the initial dioxolane building block nih.gov.

Synthesis of Polyhydroxylated Pyrrolidines and Amino Sugars via Dioxolane Intermediates

Polyhydroxylated pyrrolidines are sugar mimics that can act as potent inhibitors of glycosidases, with potential applications as antiviral and anticancer agents. Their synthesis often employs chiral pool starting materials, including sugar derivatives where dioxolanes feature prominently as protecting groups. For example, the synthesis of (+)-casuarine, a polyhydroxylated pyrrolizidine alkaloid, can be achieved from a functionalized pyrrolidine intermediate whose stereochemistry is established early in the synthesis, often involving transformations on a carbohydrate scaffold protected by dioxolane groups rsc.org.

In the synthesis of amino sugars, which are fundamental components of many antibiotics and other biologically active molecules, dioxolanes play a critical role as protecting group intermediates. Natural sugars like mannose or glucose contain multiple hydroxyl groups. To achieve regioselective modification (e.g., replacing a specific hydroxyl group with an amino group), other hydroxyl groups must be temporarily blocked. Dioxolanes, typically formed by reacting cis-diols with acetone (B3395972) to create an acetonide, are ideal for this purpose. This protection strategy allows for precise chemical manipulations, such as the introduction of an amino group via an azide intermediate followed by reduction. After the desired transformations are complete, the dioxolane protecting groups can be easily removed under acidic conditions to reveal the final polyhydroxylated amino sugar.

| Target Molecule Class | Role of Dioxolane | Key Transformation |

| Polyhydroxylated Pyrrolidines | Chiral building block/intermediate | Establishment of stereocenters in precursor |

| Amino Sugars | Protecting group for cis-diols | Regioselective introduction of amino group |

| (+)-Casuarine | Intermediate in multi-step synthesis | Stereoselective dihydroxylation and vinyl addition rsc.org |

Formation of Other Complex Cyclic Systems (e.g., Eight-membered Rings) via Dioxolane-Mediated Reactions

The synthesis of medium-sized rings, such as eight-membered systems, presents a significant challenge in organic chemistry due to unfavorable entropic and enthalpic factors, including transannular strain nih.gov. However, strategies utilizing dioxolane derivatives have provided an effective pathway to these complex structures.

A notable strategy involves the use of dioxolenones as precursors for the construction of eight-membered β-keto-lactones. This method provides an efficient, three-step approach to these otherwise difficult-to-access cyclic systems nih.govsigmaaldrich.com. The process begins with the conjugate addition of an organocuprate enolate species to a commercially available dioxolenone, which is followed by a carbonyl reduction or the addition of an organometallic reagent to yield a hydroxy-dioxolenone intermediate. The key final step is the thermolysis of this intermediate. At elevated temperatures (e.g., 100 °C), the dioxolenone ring undergoes thermal extrusion of acetone, which generates a highly reactive acyl ketene (B1206846) intermediate. This transient species is then trapped intramolecularly by the pendant hydroxyl group, leading to the formation of the eight-membered β-keto-lactone in excellent yields sigmaaldrich.com. This ring-forming process is effective for both primary and secondary alcohols, showcasing its utility in synthesizing complex cyclic ethers found in nature nih.govsigmaaldrich.com.

Role in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The this compound framework has been ingeniously incorporated into dienophiles for one of the fastest bioorthogonal reactions known: the inverse electron demand Diels-Alder (IEDDA) reaction.

cis-Dioxolane-Fused Trans-Cyclooctenes (d-TCOs) as Highly Reactive Dienophiles

Computational design has led to the development of cis-dioxolane-fused trans-cyclooctenes (d-TCOs), which are exceptionally reactive dienophiles for IEDDA reactions nih.gov. The fusion of the cis-dioxolane ring to the trans-cyclooctene (TCO) core forces the eight-membered ring into a highly strained 'half-chair' conformation nih.gov. This conformational strain is key to its enhanced reactivity, as the dienophile is pre-distorted towards the transition state of the cycloaddition reaction with its reaction partner, typically a tetrazine nih.gov. This strategic introduction of strain energy significantly accelerates the reaction rate compared to simpler TCO derivatives nih.gov. The d-TCO derivatives are accessible through diastereoselective synthesis and are often crystalline, bench-stable solids, which adds to their practical utility nih.gov.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions with d-TCOs

The IEDDA reaction, often termed tetrazine ligation, is the cornerstone of d-TCO's application in bioorthogonal chemistry nih.govmdpi.com. This reaction occurs between an electron-poor diene (the tetrazine) and an electron-rich dienophile (the strained alkene of d-TCO) osi.lv. The kinetics of this cycloaddition are exceptionally fast, governed by the small energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene osi.lv.

The high ring strain of d-TCO derivatives results in remarkably high second-order rate constants. For example, a water-soluble derivative of 3,6-dipyridyl-s-tetrazine reacts with a d-TCO derivative with a rate constant (k₂) of 366,000 M⁻¹s⁻¹ at 25 °C in pure water nih.govsigmaaldrich.com. This rapid reactivity allows for the efficient labeling of biomolecules at very low concentrations, which is a critical requirement for in vivo applications nih.govnih.gov. The syn- and anti-diastereomers of d-TCO exhibit slightly different reactivities, with the syn isomer often reacting marginally faster sigmaaldrich.comrsc.org.

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Temperature (°C) |

|---|---|---|---|---|

| d-TCO (syn isomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water | 25 |

| d-TCO (anti isomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 | Water | 25 |

| s-TCO (for comparison) | Water-soluble 3,6-dipyridyl-s-tetrazine | 3,300,000 (± 40,000) | Water | 25 |

| Parent TCO (axial) | Water-soluble 3,6-dipyridyl-s-tetrazine | 80,200 | Water | 25 |

Design of Functionalized d-TCO Derivatives for Enhanced Reactivity and Hydrophilicity

A key advantage of the d-TCO scaffold is the balance it strikes between high reactivity and stability. The inductively electron-withdrawing oxygen atoms of the dioxolane ring reduce the electron density of the alkene, which enhances its stability compared to other highly strained TCOs like s-TCO nih.gov. This modulation prevents the compound from degrading or isomerizing under physiological conditions, with d-TCO showing no degradation in phosphate-buffered D₂O for up to 14 days and remaining over 97% in its trans-isomeric form after four days in human serum nih.gov.

The dioxolane moiety also inherently increases the hydrophilicity of the TCO core, a crucial property for biological applications that often counteracts the high background and slow clearance associated with hydrophobic TCOs nih.govsigmaaldrich.com. To further improve these properties, d-TCO derivatives have been synthesized with various linkers and functional groups. For instance, the incorporation of short ethylene (B1197577) glycol chains has been used to further increase hydrophilicity. The synthetic accessibility of the d-TCO scaffold allows for the introduction of diverse functionalities, enabling the creation of tailored probes for specific applications, such as PET imaging agents sigmaaldrich.com.

Applications in Diverse Organic Transformations

Beyond its use in bioorthogonal chemistry and complex ring synthesis, the dioxolane unit is a cornerstone of asymmetric synthesis, particularly when employed as a chiral auxiliary to control the stereochemical outcome of reactions.

Diastereoselective Conjugate Addition Reactions utilizing Dioxolane Units

Diastereoselective conjugate addition (Michael addition) is a powerful method for forming carbon-carbon bonds and setting stereocenters nih.gov. Chiral auxiliaries are temporarily incorporated into a substrate to direct the approach of a nucleophile, leading to the preferential formation of one diastereomer. While many auxiliaries exist, those containing the dioxolane framework derived from tartaric acid, known as TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols), are particularly effective sigmaaldrich.com.

TADDOLs are not used as covalently attached auxiliaries in the traditional sense for conjugate additions. Instead, they serve as chiral ligands for Lewis acids, most notably titanium. The resulting Ti-TADDOLate complexes function as chiral catalysts that coordinate to the α,β-unsaturated substrate, effectively shielding one face of the molecule sigmaaldrich.com. This steric blocking directs the incoming nucleophile to the opposite face, resulting in a highly enantioselective and diastereoselective transformation nih.govsigmaaldrich.com. These TADDOL-based catalysts have found numerous applications in asymmetric synthesis, including in nucleophilic additions and cycloadditions, demonstrating the versatility of the tartaric acid-derived dioxolane unit in controlling stereochemistry sigmaaldrich.com.

Stereoselective Alkylation Reactions with Dioxolane-Based Chiral Control

Chiral auxiliaries are instrumental in controlling the stereochemical outcome of enolate alkylations and other carbon-carbon bond-forming reactions. While oxazolidinones are famously effective in this role, chiral dioxolane moieties can also serve as effective stereodirecting groups. The inherent chirality of the dioxolane ring, typically derived from enantiopure diols, can create a biased steric environment that directs an incoming electrophile to one face of a nucleophile.

A key example involves the diastereoselective alkylation of imines derived from chiral aldehydes containing a dioxolane ring. In one study, the one-pot reaction of (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde with an aniline and triethylborane resulted in the formation of the corresponding alkylated chiral amine with high yield and diastereoselectivity nih.gov. The stereocontrol in this alkylative amination is induced by the chiral center at the 4-position of the dioxolane ring, which dictates the facial approach of the alkylating agent to the imine intermediate.

The reaction proceeds with high diastereomeric ratios, demonstrating that the chiral dioxolane auxiliary effectively shields one face of the molecule, leading to the preferential formation of one diastereomer. This method has been successfully applied to the synthesis of natural products like romneine nih.gov. The chiral center of the starting aldehyde, which is part of the dioxolane system, does not epimerize under the reaction conditions, preserving the stereochemical integrity of the auxiliary throughout the transformation nih.gov.

Table 1: Diastereoselective Alkylation of an Imine Derived from a Chiral Dioxolane Aldehyde This table is based on data from a study on the one-pot alkylative amination of chiral aldehydes. nih.gov

| Aldehyde Substrate | Amine | Alkylating Agent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | p-methoxyaniline | Triethylborane | N-ethylated amine | 93 | 90:10 |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | p-fluoroaniline | Triethylborane | N-ethylated amine | 90 | 95:5 |

Stereoselective Oxidation Reactions for Dioxolane Formation

Beyond acting as a chiral controller, the dioxolane ring system can itself be the target of stereoselective synthesis. Highly substituted 1,3-dioxolanes are valuable structural motifs, and their stereocontrolled formation is of significant interest. A robust method for the stereoselective synthesis of 1,3-dioxolanes involves the oxidative difunctionalization of alkenes using hypervalent iodine(III) reagents. nih.govsfu.cawilliams.edu

This transformation proceeds via a three-component assembly involving an alkene, a carboxylic acid, and a carbon nucleophile (such as a silyl (B83357) enol ether), orchestrated by a hypervalent iodine(III) oxidant like (diacetoxyiodo)benzene, PhI(OAc)₂. nih.govsfu.cawilliams.edu The reaction mechanism is key to its stereoselectivity. The oxidation of the alkene in the presence of a carboxylic acid (e.g., acetic acid) leads to the stereospecific formation of a cyclic 1,3-dioxolan-2-yl cation intermediate. nih.govwilliams.edu The stereochemistry of this intermediate is directly determined by the geometry of the starting alkene.

A cis-alkene stereospecifically forms a meso dioxolanyl cation. The subsequent nucleophilic attack occurs with diastereoselectivity, influenced by the steric hindrance of the cation's substituents, leading to a meso product. nih.govwilliams.edu

A trans-alkene stereospecifically forms a chiral (racemic) dioxolanyl cation. Due to the C₂ symmetry of this intermediate, the nucleophilic trapping leads to a single diastereomer of the chiral product without requiring further stereocontrol in the trapping step. nih.govwilliams.edu

This methodology allows for the controlled assembly of three separate components into a single, stereodefined dioxolane product. The reaction is highly efficient, and the stereochemical outcome is predictable and controllable based on the substrate geometry. nih.govwilliams.edu

Table 2: Stereoselective Dioxolane Formation via Alkene Oxidation with Hypervalent Iodine This table summarizes results from the three-component reaction involving an alkene, acetic acid, and a silyl enol ether, mediated by PhI(OAc)₂. nih.govwilliams.edu